[Tyr6]-Angiotensin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Tyr6]-Angiotensin II is a modified peptide derivative of Angiotensin II, where the sixth amino acid, isoleucine, is replaced by tyrosine. Angiotensin II is a potent vasoconstrictor involved in regulating blood pressure and fluid balance. The modification at the sixth position can alter its biological activity and receptor binding properties, making this compound a valuable compound for research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Tyr6]-Angiotensin II typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each coupling step facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tyrosine residue is introduced at the sixth position during this sequence. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality for research and therapeutic use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine residue, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Substitution: Electrophilic reagents like diazonium salts for aromatic substitution.
Major Products:
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Tyrosine derivatives with various substituents.
Scientific Research Applications
[Tyr6]-Angiotensin II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.
Biology: Investigated for its role in cellular signaling pathways, receptor binding studies, and its effects on vascular smooth muscle cells.
Medicine: Explored for potential therapeutic applications in hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
[Tyr6]-Angiotensin II exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in vasoconstriction and increased blood pressure. The modification at the sixth position can influence the binding affinity and selectivity for different receptor subtypes, potentially altering its physiological effects.
Comparison with Similar Compounds
Angiotensin II: The parent compound, with isoleucine at the sixth position.
[Sar1, Ile8]-Angiotensin II: A modified analog with substitutions at the first and eighth positions, often used as an angiotensin receptor antagonist.
[Val5]-Angiotensin II: Another analog with valine at the fifth position, affecting its receptor binding properties.
Uniqueness: [Tyr6]-Angiotensin II is unique due to the specific substitution of tyrosine at the sixth position, which can significantly alter its biological activity and receptor interactions compared to other analogs. This uniqueness makes it a valuable tool for studying the structure-activity relationships of angiotensin peptides and their potential therapeutic applications.
Properties
Molecular Formula |
C53H73N11O13 |
---|---|
Molecular Weight |
1072.2 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
InChI Key |
LBFGETHDODNFOE-RIPQPARXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.